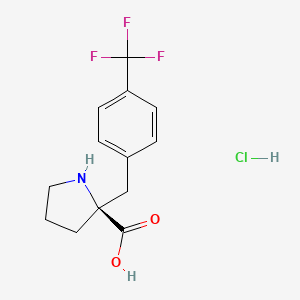

(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Structural identity and International Union of Pure and Applied Chemistry nomenclature

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry conventions as (2S)-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid hydrochloride. This nomenclature precisely defines the stereochemical configuration at the carbon-2 position of the pyrrolidine ring, indicated by the (S) designation, which denotes the absolute configuration according to Cahn-Ingold-Prelog priority rules. The molecular formula is represented as C₁₃H₁₅ClF₃NO₂, with a molecular weight of 309.712 grams per mole.

The structural architecture of this compound features a five-membered pyrrolidine ring substituted at the carbon-2 position with both a carboxylic acid functional group and a benzyl moiety bearing a para-trifluoromethyl substituent. The presence of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, introducing electron-withdrawing characteristics that affect both the chemical reactivity and biological activity of the molecule. The hydrochloride salt formation enhances the compound's solubility profile, making it more suitable for pharmaceutical formulations and biological studies.

Detailed structural analysis reveals that the pyrrolidine ring adopts specific conformational preferences influenced by the substituents at the carbon-2 position. The trifluoromethyl group, with its three fluorine atoms arranged tetrahedrally around the carbon center, creates a highly electronegative region that can participate in unique intermolecular interactions. The carboxylic acid functionality provides a site for hydrogen bonding and ionic interactions, while the benzyl linker offers conformational flexibility that can be crucial for biological target recognition.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClF₃NO₂ |

| Molecular Weight | 309.712 g/mol |

| Chemical Abstracts Service Number | 1217861-80-7 |

| International Union of Pure and Applied Chemistry Name | (2S)-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid hydrochloride |

| Stereochemical Configuration | (S) at carbon-2 |

Historical development of pyrrolidine-based trifluoromethyl derivatives

The development of pyrrolidine-based trifluoromethyl derivatives has evolved significantly over the past several decades, driven by the recognition of the unique properties imparted by fluorinated substituents in pharmaceutical compounds. Early investigations into trifluoromethyl-containing pyrrolidines emerged from research into amino acid analogs and their potential as enzyme inhibitors. The systematic exploration of these compounds gained momentum as medicinal chemists recognized the ability of trifluoromethyl groups to enhance metabolic stability, alter lipophilicity, and modulate binding interactions with biological targets.

Research conducted by various groups has demonstrated that the incorporation of trifluoromethyl substituents into pyrrolidine scaffolds can dramatically alter their pharmacological profiles. Studies have shown that the electron-withdrawing nature of the trifluoromethyl group can stabilize certain conformations of the pyrrolidine ring, leading to enhanced selectivity for specific biological targets. The development of asymmetric synthetic methodologies has been particularly crucial in this field, as the stereochemical purity of these compounds often determines their biological activity and therapeutic potential.

The evolution of synthetic strategies for trifluoromethyl pyrrolidines has been marked by several key advances. Early synthetic approaches relied on classical organic transformations using readily available starting materials, but these methods often suffered from low yields and poor stereochemical control. More recent developments have focused on catalytic asymmetric methodologies that enable the direct construction of trifluoromethyl-substituted pyrrolidines with high enantioselectivity. These advances have included organocatalytic Michael addition reactions, cycloaddition strategies, and metal-catalyzed transformations that provide efficient access to these valuable building blocks.

The pharmaceutical industry's increasing focus on fluorinated compounds has further accelerated research in this area. Studies have demonstrated that trifluoromethyl-containing pyrrolidines can serve as effective mimics of natural amino acids while providing enhanced properties such as increased bioavailability and improved target selectivity. This has led to their incorporation into numerous drug discovery programs, particularly in areas such as central nervous system disorders, metabolic diseases, and cancer therapeutics.

Significance of stereochemistry in pharmaceutical applications

The stereochemical configuration of this compound plays a fundamental role in determining its pharmaceutical properties and biological activity. The absolute configuration at the carbon-2 position of the pyrrolidine ring is crucial because biological systems, particularly enzymes and receptors, are inherently chiral and can distinguish between different stereoisomers of the same compound. This stereochemical specificity often results in dramatically different pharmacological profiles between enantiomers, making the control of absolute configuration essential for pharmaceutical development.

Research has consistently demonstrated that the (S)-configuration at the carbon-2 position of pyrrolidine derivatives can lead to enhanced biological activity compared to their (R)-counterparts or racemic mixtures. Studies examining structure-activity relationships have shown that the spatial arrangement of functional groups around the pyrrolidine ring directly influences binding affinity to target proteins. For instance, investigations into estrogen receptor antagonists have revealed that the specific orientation of substituents on pyrrolidine rings can determine whether a compound acts as an agonist or antagonist.

The conformational flexibility of the pyrrolidine ring, combined with the steric and electronic effects of the trifluoromethyl benzyl substituent, creates a unique three-dimensional pharmacophore that can interact selectively with biological targets. The (S)-configuration promotes specific conformational preferences that position the carboxylic acid group and the aromatic ring in optimal orientations for protein binding. This stereochemical control is particularly important in enzyme inhibition studies, where the precise positioning of functional groups within the active site can determine both potency and selectivity.

Molecular docking studies and crystal structure analyses have provided detailed insights into how the (S)-stereochemistry influences protein-ligand interactions. Research has shown that pyrrolidine derivatives with the (S)-configuration can form more favorable hydrogen bonding networks and hydrophobic interactions with target proteins compared to their (R)-enantiomers. These studies have also revealed that the trifluoromethyl group can participate in unique interactions, such as halogen bonding, that further enhance binding affinity and selectivity.

The pharmaceutical significance of stereochemical control extends beyond individual compound properties to broader considerations of drug development and regulatory approval. Regulatory agencies increasingly require detailed characterization of stereochemical purity for pharmaceutical compounds, particularly when different enantiomers exhibit different biological activities. The development of efficient asymmetric synthetic methods for compounds like this compound is therefore not only scientifically important but also practically essential for pharmaceutical applications.

| Stereochemical Factor | Impact on Pharmaceutical Properties |

|---|---|

| (S)-Configuration at carbon-2 | Enhanced binding affinity to target proteins |

| Trifluoromethyl group positioning | Improved metabolic stability and lipophilicity |

| Carboxylic acid orientation | Optimal hydrogen bonding with active sites |

| Benzyl linker conformation | Increased selectivity for specific targets |

| Overall three-dimensional structure | Reduced off-target effects and improved safety profile |

Recent advances in analytical techniques have enabled more precise characterization of stereochemical purity and its relationship to biological activity. High-resolution nuclear magnetic resonance spectroscopy, circular dichroism spectroscopy, and advanced chromatographic methods provide detailed information about the three-dimensional structure and conformational behavior of these compounds. These analytical capabilities have been instrumental in establishing structure-activity relationships and guiding the design of more effective pharmaceutical agents based on the pyrrolidine scaffold.

Properties

IUPAC Name |

(2S)-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-2-9(3-5-10)8-12(11(18)19)6-1-7-17-12;/h2-5,17H,1,6-8H2,(H,18,19);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTXKRXWSYGYJW-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675422 | |

| Record name | 2-{[4-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217861-80-7 | |

| Record name | 2-{[4-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with chiral pyrrolidine-2-carboxylic acid derivatives or protected analogues. Protecting groups such as tert-butoxycarbonyl (Boc) are employed to safeguard the amine or carboxyl groups during functionalization steps.

Alkylation Strategy for Benzyl Substitution

Alkylation of Pyrrolidine Carboxylates : The pyrrolidine ring bearing a protected carboxyl group (e.g., Boc-protected) is alkylated at the 2-position with 4-(trifluoromethyl)benzyl halides (chloride or bromide) under basic conditions. Strong bases such as sodium hydride (NaH), metallic sodium, or n-butyllithium (n-BuLi) are used to generate the corresponding alkoxide or lithium alkoxide intermediate, which then reacts with the alkylating agent in the presence of phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol) to enhance reaction efficiency and selectivity.

Control of Racemization : Direct alkylation of the chiral pyrrolidine-2-carboxylate can lead to racemization. To avoid this, a two-step process is preferred: first, removal of protecting groups followed by alkylation under mild conditions to preserve stereochemistry.

Catalytic Hydrogenation for Ring Saturation and Isomer Control

- For intermediates containing double bonds in the pyrrolidine ring, catalytic hydrogenation is employed to saturate the ring and obtain the cis isomer selectively. This step is crucial when starting from unsaturated precursors and is performed under controlled conditions to avoid racemization at the chiral centers.

Formation of Pyrrolidine Ring

Cycloaddition and Schiff Base Addition : Pyrrolidine rings can be synthesized via reaction of Schiff bases derived from glycine esters with activated alkenes bearing electron-withdrawing groups. The reaction typically proceeds in alcoholic solvents (methanol, ethanol) with catalytic or sub-stoichiometric amounts of base (e.g., sodium methylate, triethylamine) at temperatures ranging from room temperature to reflux (~60–80°C).

This method allows for efficient ring closure and introduction of substituents in a stereocontrolled manner.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl substituent on the benzyl moiety is introduced via the use of commercially available 4-(trifluoromethyl)benzyl halides or via fluorination reactions on preformed benzyl intermediates. This functional group significantly modifies the electronic and lipophilic properties of the molecule, enhancing biological activity.

Salt Formation

- The free base pyrrolidine-2-carboxylic acid derivative is converted into its hydrochloride salt by treatment with trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents such as methylene chloride or dioxane. This step improves compound stability, crystallinity, and handling properties.

Representative Experimental Procedure (From Patent EP3015456A1)

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Generation of lithium alkoxide intermediate | n-BuLi in hexane (1.6 M), -78°C, under N₂ | Controlled low temperature to avoid side reactions |

| 2 | Addition of protected pyrrolidine derivative | (S)-1-tert-butyl-5-methyl-2-acetamino pentanedioate in THF | Stirring at -78°C for 1 h |

| 3 | Formylation | Formic pivalic anhydride in THF, slow addition, maintain < -70°C | 3 h reaction, then warmed to 5°C |

| 4 | Quenching and extraction | Acetic acid and water, extraction with ethyl acetate | Isolation of intermediate as light yellow oil |

| 5 | Deprotection and salt formation | Dissolution in methylene chloride, addition of TFA, stirring at 25°C for 4 h | Extraction and evaporation to yield hydrochloride salt |

| 6 | Purification | Column chromatography | Yield ~90-95%, high stereochemical purity |

This method emphasizes strict temperature control and stepwise transformations to preserve enantiopurity and achieve high yield.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation of Pyrrolidine Carboxylates | Uses strong bases and alkyl halides | Simple, straightforward | Risk of racemization if chiral center unprotected |

| Two-Step Deprotection then Alkylation | Removes protecting groups before alkylation | Preserves stereochemistry | More steps, longer process |

| Catalytic Hydrogenation of Unsaturated Intermediates | Saturates ring, controls isomer formation | High stereoselectivity | Requires catalyst and hydrogenation setup |

| Schiff Base Addition to Activated Alkenes | Ring formation via base-catalyzed cyclization | Efficient ring closure, mild conditions | Requires preparation of Schiff base intermediates |

Research Findings and Optimization

Enantioselectivity : Using chiral starting materials and mild alkylation conditions minimizes racemization, resulting in high enantiomeric excess (>95%).

Catalyst Selection : Phase transfer catalysts and palladium complexes (in cross-coupling variants) improve reaction rates and yields.

Solvent Effects : Polar aprotic solvents (THF, DMF) favor alkylation steps; protic solvents (methanol, ethanol) are preferred for cyclization reactions.

Temperature Control : Low temperatures (-78°C) during base addition and alkylation prevent side reactions and racemization.

Summary Table of Key Reagents and Conditions

| Reaction Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Alkoxide formation | n-BuLi, NaH, metallic Na | Hexane, THF | -78°C to 0°C | Inert atmosphere required |

| Alkylation | 4-(Trifluoromethyl)benzyl chloride/bromide | THF, DMF | 0–25°C | Phase transfer catalyst optional |

| Deprotection | TFA | Methylene chloride | 5–25°C | Converts to hydrochloride salt |

| Catalytic hydrogenation | Pd/C or similar | Ethanol or methanol | Room temp to 60°C | Controls cis/trans isomer formation |

| Cyclization (Schiff base addition) | Base (NaOMe, Et3N) | Methanol, ethanol | 20–80°C | Stoichiometric or catalytic base |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development and Synthesis

- The compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting the central nervous system (CNS). Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, potentially enhancing their pharmacological properties .

b. Antidepressant Activity

- Research indicates that this compound may exhibit antidepressant-like effects. Studies have shown that derivatives of pyrrolidine-based compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential therapeutic applications in treating depression and anxiety disorders .

Chemical Biology

a. Enzyme Inhibition Studies

- The compound has been utilized in enzyme inhibition studies, particularly with enzymes involved in metabolic pathways. Its trifluoromethyl group can influence the binding affinity and specificity of inhibitors, making it a valuable tool in drug design and discovery .

b. Targeting Protein Interactions

- In chemical biology, (S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has been explored for its ability to disrupt protein-protein interactions. This property is particularly important in cancer research, where inhibiting specific interactions can lead to reduced tumor growth and metastasis .

Material Science

a. Synthesis of Functional Polymers

- The incorporation of this compound into polymer matrices has been investigated for creating functional materials with enhanced properties. Its unique chemical structure contributes to improved thermal stability and mechanical strength in polymer composites .

b. Coatings and Surface Modifications

- The compound's fluorinated nature lends itself to applications in surface coatings that require hydrophobic properties. These coatings are beneficial in various industrial applications, including electronics and textiles, where moisture resistance is critical .

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves:

Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.

Pathways Involved: It may modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Stereochemical Variants: (R)-Enantiomer

The (R)-enantiomer, (R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049728-08-6), shares identical molecular weight and formula with the (S)-form but differs in stereochemical configuration. Key distinctions include:

- MDL Number : MFCD06796801 (R-form) vs. MFCD06659429 (S-form) .

- Hazard Profile : The (R)-enantiomer lacks explicit hazard data in the provided evidence, whereas the (S)-form includes warnings for respiratory irritation (H335) .

Table 1: Stereochemical Comparison

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS No. | 1049743-68-1 | 1049728-08-6 |

| Storage Conditions | 2–8°C, dry | 2–8°C, dry |

| Hazard Statements | H302, H315, H319, H335 | Not specified |

Implications : Stereochemistry influences biological activity and receptor binding in pharmaceutical applications, though specific data for these enantiomers is absent in the evidence.

Positional Isomers: 3-(Trifluoromethyl) vs. 4-(Trifluoromethyl) Substitution

The positional isomer (R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 14907-27-8) features a trifluoromethyl group at the 3-position of the benzyl ring. Differences include:

Functionalized Pyrrolidine Derivatives

Compounds like (2S,4R)-4-hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid (from ) highlight structural diversity in pyrrolidine-based molecules:

- Functional Groups : The presence of a hydroxy group at the 4-position and an isoxazole-acetyl moiety introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic trifluoromethylbenzyl group in the target compound.

- Synthetic Routes : Similar coupling reagents (EDC/HOBt) and solvents (DMF) are used, but the absence of a benzyl group in these derivatives simplifies purification .

Table 2: Comparison of Pyrrolidine Derivatives

Biological Activity

(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as CAS No. 1217861-80-7, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15ClF3NO2

- Molecular Weight : 273.25 g/mol

- CAS Number : 1217861-80-7

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that compounds with similar structures have been effective against various cancer cell lines.

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| (S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis |

| Similar Pyrrolidine Derivative | HeLa (cervical cancer) | 2.41 | Inhibition of cell motility |

The compound has been noted for its ability to induce apoptosis in cancer cells, which is crucial for the development of effective cancer therapies .

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential is another area of interest. It has been shown to inhibit cyclooxygenase enzymes, particularly COX-2, which plays a significant role in inflammation and pain.

| Compound | COX-2 Inhibition IC50 (µM) | Reference |

|---|---|---|

| (S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | 0.04 ± 0.09 |

These findings suggest that this compound could be beneficial in treating inflammatory conditions.

The mechanisms by which (S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid exerts its biological effects involve several pathways:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins such as p53 and caspase-3 cleavage .

- Inhibition of Inflammatory Pathways : By inhibiting COX-2 activity, the compound reduces the production of inflammatory mediators, thereby alleviating symptoms associated with inflammation .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Anticancer Efficacy : A study focusing on various pyrrolidine derivatives highlighted the potential of (S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid in inhibiting tumor growth while sparing normal cells from toxicity .

- Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that compounds structurally related to (S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid significantly reduced inflammation markers compared to controls .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for the preparation of (S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how is stereochemical integrity maintained?

- Answer : The compound is typically synthesized via multi-step sequences involving chiral intermediates. For example, tert-butyl-protected precursors (e.g., tert-butyl (2S)-2-[[...]pyrrolidine-1-carboxylate) are deprotected using HCl/dioxane (4 N, 1 hr, RT) to yield the hydrochloride salt . Enantiomeric purity is ensured by using chiral starting materials (e.g., (S)-proline derivatives) and chiral HPLC validation (e.g., YMC-Actus Triart C18 column, MeCN/water with 0.1% formic acid) .

Q. What analytical methods are validated for characterizing this compound, and how are impurities controlled?

- Answer : LC-MS (m/z 727 [M+H]+) and HPLC (retention time: 1.27 min under SMD-TFA05 conditions) are standard for purity assessment . Impurities such as diastereomers or residual solvents are minimized via azeotropic drying with toluene and purification by preparative HPLC (MeCN/water mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store at 2–8°C in airtight containers protected from moisture. The compound’s trifluoromethyl and pyrrolidine groups are sensitive to hydrolysis and oxidation; thus, inert atmospheres (N₂/Ar) are recommended during synthesis .

Advanced Research Questions

Q. What strategies mitigate diastereomer formation during the alkylation of the pyrrolidine core?

- Answer : Diastereomer control is achieved through steric hindrance (e.g., bulky tert-butyloxycarbonyl [Boc] groups) and temperature modulation. For instance, alkylation at 80°C with 1-bromo-2-methoxyethane in DMF, using N-ethyl-N-isopropylpropan-2-amine as a base, minimizes racemization . Tetrabutylammonium iodide (0.5 mg) enhances reaction efficiency by stabilizing transition states .

Q. How can computational modeling assist in predicting the compound’s binding affinity to biological targets?

- Answer : Molecular docking studies (e.g., using AutoDock Vina) can model interactions between the trifluoromethylbenzyl group and hydrophobic pockets in enzymes or receptors. The carboxylic acid moiety’s ionization state at physiological pH (predicted via pKa calculations) is critical for hydrogen-bonding interactions .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

- Answer :

- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS quantification of parent compound degradation.

- Membrane Permeability : Caco-2 cell monolayers to assess passive diffusion (logP ≈ 2.5 predicted for this compound).

- Plasma Protein Binding : Equilibrium dialysis followed by HPLC-UV analysis .

Contradictions and Limitations

- Stereochemical Challenges : While the Boc group aids in enantiomeric control, its bulkiness may reduce reaction yields in subsequent steps (e.g., 31% yield in alkylation) .

- Analytical Variability : Retention times in HPLC may shift slightly (±0.05 min) depending on column age and mobile phase batch .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.